rac N-Demethyl Dapoxetine Hydrochloride is a chemical compound primarily classified as a metabolite of Dapoxetine, which is an antidepressant used for the treatment of premature ejaculation. The molecular formula for rac N-Demethyl Dapoxetine Hydrochloride is , and it has a molecular weight of approximately 327.85 g/mol. This compound falls under various categories, including antidepressants, neurotransmission agents, and substances involved in cognitive functions related to conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and pain management .
rac N-Demethyl Dapoxetine Hydrochloride is sourced from various chemical suppliers and research institutions. It is classified as a controlled product, necessitating documentation for purchase and use due to its potential implications in pharmacological research and therapeutic applications. It is also categorized as an impurity in the synthesis of Dapoxetine, which has been extensively studied for its pharmacological properties .
The synthesis of rac N-Demethyl Dapoxetine Hydrochloride typically involves several chemical reactions that can be derived from the parent compound, Dapoxetine. The synthesis often includes the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high purity and yield. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the synthesized compound .
The structural representation of rac N-Demethyl Dapoxetine Hydrochloride can be described using its SMILES notation: CNC(C1=CC=CC=C1)CCOC2=C3C(C=CC=C3)=CC=C2.Cl
. This notation reflects the arrangement of atoms within the molecule, highlighting its complex aromatic system and functional groups.
rac N-Demethyl Dapoxetine Hydrochloride can participate in various chemical reactions typical of amines and aromatic compounds. Key reactions include:
Understanding these reactions is crucial for developing synthetic routes that may lead to more complex derivatives or analogs with enhanced pharmacological properties .
The mechanism of action for rac N-Demethyl Dapoxetine Hydrochloride primarily relates to its role as a serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the synaptic cleft, it enhances serotonergic neurotransmission, contributing to its antidepressant effects.
Relevant data indicates that proper handling and storage are essential due to its classification as a controlled substance .
rac N-Demethyl Dapoxetine Hydrochloride serves primarily in research settings related to:
The compound's role in understanding serotonergic mechanisms makes it valuable for ongoing research into antidepressants and related therapeutic areas .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: